Methyl 6-hydroxy-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHGZEXEKZRMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441379 | |
| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116350-38-0 | |
| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6 Hydroxy 1h Indole 2 Carboxylate and Its Analogs
Key Synthetic Routes and Strategies
The construction of the indole (B1671886) nucleus and the introduction of specific functional groups are central to the synthesis of methyl 6-hydroxy-1H-indole-2-carboxylate. The Hemetsberger indole synthesis is a prominent method, often preceded by a Knoevenagel condensation. Subsequent modifications, such as Friedel-Crafts acylation and other functional group transformations, allow for the synthesis of a diverse range of analogs.
Hemetsberger Indole Synthesis and its Adaptations
The Hemetsberger indole synthesis is a powerful tool for the formation of indole-2-carboxylic esters. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring. wikipedia.org The required azido-propenoic ester is typically prepared through a Knoevenagel condensation. researchgate.net While effective, the synthesis of the starting azide (B81097) can be challenging due to its potential instability. wikipedia.org
The Knoevenagel condensation itself is a versatile method for carbon-carbon double bond formation and is widely used in the synthesis of various heterocyclic systems, including indoles. researchgate.net The reaction can be catalyzed by both acids and bases. researchgate.net
The efficiency of the Hemetsberger synthesis can be sensitive to reaction conditions. Researchers have focused on optimizing parameters such as temperature and reactant stoichiometry to improve yields. gatech.edu For instance, the use of sacrificial electrophiles like ethyl trifluoroacetate (B77799) during the Knoevenagel condensation has been shown to significantly increase the yield of the intermediate ethyl α-azido-β-arylacrylates. researchgate.netrsc.org
Temperature control is critical during the thermolysis step. The decomposition of the azido (B1232118) intermediate is a key transformation, and finding the optimal temperature is crucial for maximizing the yield of the desired indole product. researchgate.net Studies have explored various conditions, including heating in different solvents like THF and toluene (B28343) under pressure, to achieve optimal outcomes. researchgate.net
Table 1: Optimization of Knoevenagel-Hemetsberger Reaction Conditions
| Parameter | Variation | Observation | Reference |
| Sacrificial Electrophile | Addition of ethyl trifluoroacetate | Increased yield of ethyl α-azido-β-arylacrylates | researchgate.netrsc.org |
| Temperature (Thermolysis) | Explored various temperatures | Optimal temperature is crucial for maximizing indole yield | researchgate.net |
| Solvent (Thermolysis) | THF, Toluene | Different solvents and pressures investigated for optimal conditions | researchgate.net |
| Base (Condensation) | Sodium Ethoxide | Commonly used base for the Knoevenagel condensation | researchgate.netrsc.org |
Friedel-Crafts Acylation for C3 Substitution on Indole-2-carboxylates
Once the indole-2-carboxylate (B1230498) core is formed, further functionalization can be achieved. Friedel-Crafts acylation is a common method for introducing substituents at the C3 position of the indole ring. clockss.org This electrophilic aromatic substitution reaction typically employs an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. clockss.orgnih.gov
The regioselectivity of the acylation can be influenced by the choice of Lewis acid, solvent, and the reactivity of the acylating agent. clockss.org For instance, with highly reactive acylating agents, substitution may occur on the benzene (B151609) ring of the indole nucleus. clockss.org The reaction is a versatile tool for creating a variety of 3-acylindole derivatives. nih.gov
Transformation of Sulfomethyl to Formyl Functionality
The introduction of a formyl group (-CHO) is another important transformation in the synthesis of indole analogs. While direct formylation methods exist, the transformation of other functional groups can also be employed. For example, a sulfomethyl group can be converted to a formyl group, although specific details on this transformation in the context of this compound were not found in the provided search results. Generally, formylation reactions are a key method for producing aldehydes. wikipedia.org
Hydrogenolysis Reactions for Hydroxyl Group Introduction
The introduction of a hydroxyl group onto the indole ring can be accomplished through various methods, including hydrogenolysis. This reaction typically involves the cleavage of a carbon-heteroatom bond by the addition of hydrogen, often in the presence of a metal catalyst. In the context of synthesizing hydroxyindoles, a common strategy is the deprotection of a benzyloxy-substituted precursor via hydrogenolysis to yield the desired hydroxyl group.
Synthetic Approaches to Related Indole-2-carboxylic Acid Derivatives
The creation of derivatives from the core structure of indole-2-carboxylic acid is achieved through several key reaction types. These methodologies enable the introduction of varied functional groups and the assembly of more intricate molecular architectures.
Condensation Reactions with Substituted Benzaldehydes
A prevalent method for modifying indole-2-carboxylic acid derivatives is through condensation reactions. For instance, the carbohydrazide (B1668358) derivative of 5-nitro-1H-indole-2-carboxylic acid can be reacted with a variety of substituted benzaldehydes. This reaction, typically catalyzed by a small amount of concentrated hydrochloric acid in ethanol (B145695), yields N'-[(E)-(substituted-phenyl)methylidene]-5-nitro-1H-indole-2-carbohydrazides.
| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Product |
| 5-nitro-1H-indole-2-carbohydrazide | 4-chlorobenzaldehyde | N'-[(E)-(4-chlorophenyl)methylidene]-5-nitro-1H-indole-2-carbohydrazide |
| 5-nitro-1H-indole-2-carbohydrazide | 4-methoxybenzaldehyde | N'-[(E)-(4-methoxyphenyl)methylidene]-5-nitro-1H-indole-2-carbohydrazide |
| 5-nitro-1H-indole-2-carbohydrazide | 4-(dimethylamino)benzaldehyde | N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-nitro-1H-indole-2-carbohydrazide |
Coupling Reactions of Indole-2-carboxylic Acids with Amines
The formation of amide bonds through coupling reactions represents another crucial technique for derivatizing indole-2-carboxylic acids. This approach allows for the synthesis of a broad spectrum of amides by reacting the carboxylic acid with different amines. For example, indomethacin, which is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, can be coupled with various amino acid esters. Similarly, indole-2-carboxylic acids can be activated and subsequently reacted with amines to produce the corresponding amides. The selection of an appropriate coupling agent is vital for ensuring high reaction yields and minimizing the formation of unwanted byproducts.
Hydrazinolysis of Esters to Form Carbohydrazides
A foundational step in the synthesis of many derivatives is the conversion of indole-2-carboxylic acid esters into their corresponding carbohydrazides. This is typically accomplished through hydrazinolysis, a reaction involving the ester and hydrazine (B178648) hydrate (B1144303). For example, ethyl 5-nitro-1H-indole-2-carboxylate can be treated with hydrazine hydrate in ethanol to produce 5-nitro-1H-indole-2-carbohydrazide. This carbohydrazide then acts as a versatile building block for further chemical modifications.
Heterocyclization Reactions (e.g., Thiazole (B1198619) Formation)
Indole derivatives serve as valuable scaffolds for constructing other heterocyclic ring systems. For example, the N'-[(E)-(substituted-phenyl)methylidene]-5-nitro-1H-indole-2-carbohydrazides, which are formed via the previously mentioned condensation reactions, can undergo cyclization with thioglycolic acid to create thiazole rings. This reaction leads to the formation of 2-(5-nitro-1H-indol-2-yl)-3-[(E)-(substituted-phenyl)methylidene]amino-1,3-thiazolidin-4-ones.
Regioselectivity in Indole Synthesis
Controlling the placement of substituents on the indole ring, a concept known as regioselectivity, is a fundamental challenge in indole synthesis. The inherent electronic properties of the indole nucleus, in conjunction with the specific reaction conditions, determine the position at which new functional groups are introduced.
Control of Substitution Patterns (e.g., 5- vs. 7-substituted isomers)
Achieving selective substitution at either the C5 or C7 position of the indole ring often proves to be a significant synthetic hurdle. In the synthesis of certain indole derivatives, it is common to obtain a mixture of isomers. For instance, the nitration of 1-(4-chlorobenzoyl)-2-methyl-1H-indole can result in a mixture of the 5-nitro and 7-nitro isomers. The separation of these isomers can be a complex task, frequently necessitating chromatographic techniques. The ratio of the resulting isomers can be swayed by the specific reaction conditions, such as the choice of the nitrating agent and the solvent employed.
Advanced Synthetic Techniques and Catalyst Systems
The construction of the indole nucleus and its subsequent functionalization are pivotal in organic synthesis. For compounds like this compound, advanced methods are often required to achieve desired regioselectivity and efficiency.
Palladium-Catalyzed Reactions
Palladium catalysis stands as a cornerstone in the synthesis of complex heterocyclic molecules, including indole derivatives. These methods offer powerful tools for C-C and C-N bond formation, often proceeding with high efficiency and selectivity under mild conditions.
One prominent strategy involves the direct oxidative C-H amination of aryl C-H bonds. For instance, indole-2-carboxylates can be synthesized from 2-acetamido-3-aryl-acrylates using a catalytic amount of a Palladium(II) source with oxygen serving as the terminal oxidant. nih.gov This aerobic C-H amination strategy is notable for its tolerance of both electron-rich and electron-poor substrates, affording good to high yields of the desired 1-acetyl indole-carboxylates, which can then be deacetylated to provide the final indole-2-carboxylate product. nih.gov
Another powerful palladium-catalyzed method is carbonylative synthesis, which introduces a carbonyl group into the molecule using carbon monoxide. beilstein-journals.org The Sonogashira carbonylation coupling of indoles with alkynes, catalyzed by a Pd(OAc)₂/CuI system, is one such approach. beilstein-journals.org Furthermore, palladium catalysts like PdCl₂/PPh₃ or Pd(OAc)₂/BuPAd₂ are employed for the intramolecular cyclization of precursors such as 2-(2-haloaryl)indoles to form fused indole systems. beilstein-journals.org The direct C-H functionalization of the indole ring is also a significant area of research. Palladium-catalyzed C-H activation allows for the introduction of various functional groups at specific positions, overcoming the need for pre-functionalized starting materials. acs.orgnih.gov For example, the carboxylate group in indole-2-carboxylic acid can direct the palladium catalyst to activate a proximal C-H bond, enabling domino reactions like sequential ortho-C-H alkenylation and remote C-H lactonization to build complex fused systems. acs.org
The table below summarizes various palladium-catalyzed systems used in the synthesis of indole derivatives.
| Catalyst System | Reaction Type | Precursor Type | Product Type | Reference |
| Pd(II) / O₂ | Aerobic C-H Amination | 2-Acetamido-3-aryl-acrylates | Indole-2-carboxylates | nih.gov |
| Pd(OAc)₂ / CuI | Sonogashira Carbonylation | Indoles and Alkynes | 3-Alkynylated Indoles | beilstein-journals.org |
| PdCl₂ / PPh₃ | Carbonylative Cyclization | 2-(2-Bromophenyl)-1H-indoles | Indolo[2,1-a]isoquinolinones | beilstein-journals.org |
| Pd(OAc)₂ / Ligand | C-H Alkenylation/Lactonization | Indole-2-carboxylic acids and Olefins | Pyrano[4,3-b]indol-1(5H)-ones | acs.org |
| Pd(OAc)₂ | C-H Alkoxycarbonylation | Indole derivatives and Alcohols | Indole-3-carboxylates | beilstein-journals.org |
Use of Chiral Auxiliaries in Indole Synthesis
Asymmetric synthesis is crucial when producing enantiomerically pure compounds, a common requirement for biologically active molecules. A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely applied in the synthesis of complex chiral molecules, including indole alkaloids and their derivatives. nih.gov
While direct asymmetric synthesis of this compound using a chiral auxiliary is not prominently documented, the principles are well-established through the synthesis of its analogs. For example, chiral auxiliaries derived from amino acids or other readily available chiral sources can be attached to an indole precursor. nih.gov One of the most common applications is in diastereoselective alkylation reactions. acs.org The Evans oxazolidinone auxiliaries, for instance, can be acylated and then deprotonated to form a rigid chiral enolate. acs.org This enolate reacts with electrophiles from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. acs.org Subsequent removal of the auxiliary reveals the enantiomerically enriched product. acs.org
Another approach involves the diastereoselective oxidative rearrangement of an indole-2-carboxamide that bears a chiral auxiliary. rsc.org This method has been used to create 3,3-disubstituted oxindoles, which are important precursors for more complex indole alkaloids. rsc.org The chiral auxiliary, attached via an amide bond at the C2-position, directs the approach of an electrophilic halogenating agent and subsequent nucleophilic attack and rearrangement, controlling the stereochemistry of the resulting quaternary carbon center. rsc.org
Similarly, the asymmetric Friedel-Crafts alkylation of indoles, a key reaction for C-C bond formation at the C3 position, can be influenced by chiral auxiliaries. mdpi.comresearchgate.netnih.govacs.org Although often catalyzed by chiral Lewis acids or organocatalysts, substrate-controlled diastereoselective versions using chiral auxiliaries are also a valid strategy. nih.govacs.org For example, Cook and co-workers demonstrated an asymmetric synthesis of a tryptophan derivative by combining a palladium-catalyzed Larock heteroannulation with a Schollkopf-based chiral auxiliary. nih.gov
The table below outlines common chiral auxiliaries and their applications in asymmetric synthesis relevant to indole chemistry.
| Chiral Auxiliary Type | Application | Key Transformation | Reference |
| Evans Oxazolidinones | Asymmetric Alkylation | Diastereoselective enolate alkylation | acs.org |
| (S)-Indoline-2-carboxylic acid | Asymmetric Synthesis | Synthesis of chiral amino alcohols | nih.gov |
| Schollkopf Auxiliary | Asymmetric Amino Acid Synthesis | Diastereoselective alkylation of a bis-lactim ether | nih.gov |
| Camphorsultam | Asymmetric Reactions | Stereocontrolled functionalization | General |
| Pseudoephedrine | Asymmetric Alkylation | Diastereoselective enolate alkylation | wikipedia.org |
Purification and Characterization Techniques in Synthesis
The successful synthesis of this compound and its analogs is contingent upon rigorous purification and unambiguous characterization.
Purification: Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalysts, and by-products. The primary method for purification is chromatography.
Flash Column Chromatography: This is the most common technique, using silica (B1680970) gel as the stationary phase and a solvent system (eluent), often a mixture of hexane (B92381) and ethyl acetate, to separate the components based on polarity. clockss.orgnih.gov
High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain very high purity, preparative HPLC is used. nih.gov This method offers higher resolution than standard column chromatography.
Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. orgsyn.orgacs.org Ethanol or mixtures containing ethanol are often employed for indole derivatives. acs.org
Filtration and Washing: After precipitation or crystallization, the solid product is isolated by filtration and washed with appropriate solvents to remove residual impurities. orgsyn.org
Characterization: Once purified, the structure and purity of the compound must be confirmed. A combination of spectroscopic methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ipb.ptyoutube.com ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. rsc.org Advanced 2D NMR techniques like COSY, HMBC, and HSQC can establish connectivity within the molecule. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula. youtube.com
Melting Point (mp): For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in the compound, providing further confirmation of the empirical and molecular formula. clockss.org
Structure Activity Relationship Sar Studies of Methyl 6 Hydroxy 1h Indole 2 Carboxylate Derivatives
Influence of Substituents on Biological Activities
The biological profile of methyl 6-hydroxy-1H-indole-2-carboxylate derivatives can be significantly altered by the introduction of various substituents at different positions of the indole (B1671886) ring.
The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the indole ring are critical determinants of biological activity. Good antioxidant activity in indole derivatives is often correlated with the number and placement of hydroxyl groups on the arylidene moiety. researchgate.net The electron-donating nature of methoxy groups enhances the electron density of the indole nucleus, making it more susceptible to electrophilic attack and influencing its reactivity and biological interactions. chim.it
For instance, in a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the presence of a 6-hydroxy group was noted in the metabolic pathways of certain compounds. nih.gov Specifically, 6-hydroxy-indole derivatives were formed in significant amounts during the oxidation of related compounds. nih.gov Furthermore, ethyl 5,6-dimethoxy-3-methyl indole-2-carboxylate (B1230498) demonstrated notable inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. impactfactor.org
The strategic placement of methoxy groups can also influence the synthetic accessibility and regiochemical behavior of indole derivatives, allowing for the creation of diverse compound libraries for biological screening. chim.it
| Compound/Derivative | Substitution | Biological Activity/Observation | Reference |
| Indole derivatives | Hydroxyl groups on arylidene moiety | Good antioxidant activity | researchgate.net |
| Methoxy-activated indoles | Methoxy groups on benzene (B151609) ring | Enhanced susceptibility to electrophilic attack | chim.it |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 6-hydroxy group | Formation during metabolic oxidation | nih.gov |
| Ethyl 5,6-dimethoxy-3-methyl indole-2-carboxylate | 5,6-dimethoxy groups | Good inhibitor of tyrosinase | impactfactor.org |
The C3 position of the indole ring is a frequent site for modification in the design of biologically active molecules. Substitutions at this position can profoundly impact the pharmacological properties of indole-2-carboxylate derivatives.
In the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core has been shown to improve interactions with a hydrophobic cavity near the enzyme's active site. mdpi.com This modification led to a significant increase in inhibitory effect. mdpi.com For example, the introduction of a C3 long branch in an indole-2-carboxylic acid derivative resulted in a compound with an IC50 value of 0.13 μM against HIV-1 integrase. mdpi.com
Similarly, in the development of allosteric modulators for the cannabinoid CB1 receptor, introducing an aliphatic azide (B81097) at the C3-position of indole-2-carboxamides influenced both binding affinity and allosteric modulatory effects. nih.gov The outcome of this modification was dependent on other substitutions on the molecule. nih.gov
Conversely, for antiproliferative activity, the nature of the substituent at the C3 position is also crucial. Studies on indole-2-carboxamides revealed that the type of substituent at the C3 position of the indole moiety is essential for activity, with the order of increased activity being H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov
| Derivative Class | C3-Substituent | Impact on Biological Activity | Reference |
| Indole-2-carboxylic acid derivatives | Long branch | Increased HIV-1 integrase inhibitory effect | mdpi.com |
| Indole-2-carboxamides | Aliphatic azide | Modulated CB1 receptor binding and allostery | nih.gov |
| Indole-2-carboxamides | Various (H, methoxyvinyl, etc.) | Influenced antiproliferative activity | nih.gov |
Alkylation of the nitrogen atom (N1 position) of the indole ring is another common strategy to modify the biological activity of indole derivatives. This modification can prevent the formation of certain reactive intermediates and can also influence the compound's interaction with biological targets. nih.gov
In the context of antimicrobial agents, the presence of a methyl group substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety attached to the indole core was found to be favorable for antifungal activity. nih.gov
The N-alkylation of indole derivatives is a widely used synthetic approach. google.com For example, successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been achieved using potassium hydroxide (B78521) in acetone. researchgate.net This chemical handle allows for the introduction of various alkyl groups, leading to diverse biological profiles.
| Derivative Class | N1-Substituent | Impact on Biological Activity | Reference |
| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Methyl group on thioxothiazolidinone nitrogen | Favorable for antifungal activity | nih.gov |
| Indole-3-carboxylate derivatives | N-alkoxy substituents | Increased efficacy in growth and cell cycle arrest of breast cancer cells | nih.gov |
| Ethyl indol-2-carboxylate | Various alkyl groups | Enables synthesis of diverse N-alkylated derivatives | researchgate.net |
The fusion or attachment of other heterocyclic or aromatic rings to the indole-2-carboxylate scaffold can lead to compounds with novel biological activities. This strategy expands the chemical space and allows for the exploration of new interactions with biological targets.
For instance, the synthesis of hybrids of indole-thiourea has been reported to yield compounds with significant antimicrobial properties. chula.ac.th Similarly, the combination of a thiazolidine (B150603) moiety with indole derivatives has been explored to create potent antimicrobial agents. chula.ac.th In the development of antiproliferative agents, the replacement of a benzofuran (B130515) ring with an indole ring in certain derivatives indicated the importance of the indole NH group for activity. nih.gov
The introduction of a 2-thioxothiazolidin-4-one ring system at the C3 position of methyl indole-2-carboxylates has resulted in a series of compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov
| Core Structure Modification | Attached Nucleus | Resulting Biological Activity | Reference |
| Indole-thiourea hybrids | Thiophene and imidazole (B134444) rings | Enhanced antimicrobial properties | chula.ac.th |
| Indole-thiazolidine conjugates | Thiazolidine ring | Potent antimicrobial agents | chula.ac.th |
| Indole vs. Benzofuran derivatives | Indole NH group | Important for antiproliferative action | nih.gov |
| Methyl indole-2-carboxylates | 2-thioxothiazolidin-4-one ring | Potent antibacterial activity | nih.gov |
Pharmacophore Identification and Design
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net For indole-2-carboxylate derivatives, pharmacophore models have been developed to guide the design of new inhibitors for various targets.
In the development of HIV-1 integrase inhibitors, a key pharmacophoric feature is the ability of the indole core and the C2 carboxyl group to chelate with two magnesium ions in the active site of the enzyme. mdpi.comnih.gov Further analysis revealed that an introduced C6 halogenated benzene ring could effectively bind with the viral DNA through π–π stacking interactions, and a flexible side chain at C3 was more suitable for antiviral activity. nih.govrsc.org
For inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, structure-based pharmacophore models have been generated using the crystal structures of the kinases in complex with known inhibitors. nih.gov These models typically include features such as hydrophobic groups, aromatic rings, and hydrogen bond donors and acceptors, which guide the design of new indole-based inhibitors. nih.gov
| Target | Key Pharmacophoric Features | Reference |
| HIV-1 Integrase | Indole core and C2 carboxyl group for Mg2+ chelation; C6 halogenated benzene for π–π stacking; flexible C3 side chain | mdpi.comnih.govrsc.org |
| EGFR/VEGFR-2 | Hydrophobic groups, aromatic rings, hydrogen bond donors and acceptors | nih.gov |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule plays a critical role in its ability to bind to a biological target and elicit a response. Conformational analysis of indole-2-carboxylate derivatives helps to understand the spatial arrangement of substituents and their influence on biological activity.
For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, binding mode analysis has shown that the conformation of the molecule within the active site is crucial. mdpi.comnih.gov The introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity, while the chelation of the indole core and C2 carboxyl group with magnesium ions is a key binding interaction. mdpi.com The conversion of the binding conformation, which can lead to the disappearance of the chelation of the indole core, has been shown to decrease binding interaction and ligand efficiency. nih.gov
In the crystal structure of methyl 1H-indole-2-carboxylate, the molecule exhibits a planar indole ring system. researchgate.net The molecular packing is characterized by hydrogen-bonded dimers, forming centrosymmetric ring motifs. researchgate.net This type of analysis provides insights into the intermolecular interactions that can influence the solid-state properties and potentially the biological activity of these compounds.
Computational and Spectroscopic Studies of Methyl 6 Hydroxy 1h Indole 2 Carboxylate and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in the quantum chemical analysis of indole (B1671886) derivatives. nih.gov It offers a balance between computational cost and accuracy for predicting the properties of medium-sized molecules like Methyl 6-hydroxy-1H-indole-2-carboxylate.
Modeling of Molecular Interactions
DFT calculations are employed to model the geometry and intermolecular interactions of this compound. By optimizing the molecular structure, researchers can predict the most stable conformation of the molecule. These calculations can also simulate how the molecule interacts with other molecules, such as solvents or biological receptors. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to accurately model the hydrogen bonding and other non-covalent interactions that are crucial for the biological activity of indole derivatives. mdpi.com
Prediction of Spectroscopic Data
A significant application of DFT is the prediction of various spectroscopic data, which can be compared with experimental results for structural validation. nih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. mdpi.com
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. dntb.gov.ua This helps in understanding the electronic transitions and the chromophores present in the molecule.
Below is an illustrative table of how predicted spectroscopic data for this compound might be presented.
| Spectroscopic Data | Predicted Value | Experimental Value |
| Key IR Frequency (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |
| Key IR Frequency (C=O stretch) | ~1700 cm⁻¹ | ~1710 cm⁻¹ |
| ¹H NMR Chemical Shift (N-H) | ~8.5 ppm | ~8.7 ppm |
| ¹³C NMR Chemical Shift (C=O) | ~165 ppm | ~168 ppm |
| Maximum UV-Vis Absorption | ~290 nm | ~295 nm |
Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Specific experimental or calculated values for this compound may vary.
Analysis of Electronic Structure
DFT provides detailed information about the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals also reveals the sites that are most likely to be involved in electron donation or acceptance during chemical reactions.
Molecular Docking and 3D-QSAR Studies
Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational techniques used to investigate the interaction of small molecules with biological targets and to design new potent derivatives. nih.govacs.org
Binding Site Analysis
Molecular docking is used to predict the preferred orientation of this compound when it binds to a specific protein receptor. nih.gov This technique allows for a detailed analysis of the binding site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. For example, docking studies on similar indole derivatives have revealed critical hydrogen bonds formed by the indole N-H group and the hydroxyl group with the active site residues of enzymes like 17β-hydroxysteroid dehydrogenase. nih.gov
The following table illustrates the types of interactions that could be identified for this compound within a hypothetical enzyme active site.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 225 | Hydrogen Bond (with O-H) | 2.1 |
| SER 140 | Hydrogen Bond (with N-H) | 2.5 |
| LEU 228 | Hydrophobic Interaction | 3.8 |
| PHE 310 | π-π Stacking | 4.2 |
Note: This data is hypothetical and for illustrative purposes only.
Correlation of Interaction Energy with Inhibitory Potency
3D-QSAR studies establish a quantitative relationship between the 3D properties of a series of molecules and their biological activity. researchgate.net For derivatives of this compound, a 3D-QSAR model can be developed to correlate their binding energies (obtained from docking) with their experimentally determined inhibitory potency (e.g., IC₅₀ values). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor modifications. nih.gov These maps are invaluable for designing new derivatives with improved inhibitory potency. A good correlation, indicated by high q² and r² values, suggests that the model has good predictive power. researchgate.net
Crystallographic Analysis
Crystallographic analysis provides definitive insights into the three-dimensional structure of a molecule in the solid state. It elucidates the precise arrangement of atoms, the conformation of the molecule, and the intricate network of intermolecular interactions that govern the crystal packing. For indole derivatives, these studies are crucial for understanding structure-property relationships.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
The foundational data obtained from an SC-XRD experiment includes the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit) and the crystal system to which the compound belongs. The crystal system describes the symmetry of the unit cell. Further analysis reveals the space group, which provides a complete description of the symmetry elements within the crystal structure.
While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related indole derivatives demonstrates the typical findings from such studies. For instance, several indole carboxylates and carboxylic acids crystallize in the monoclinic system. nih.govresearchgate.netresearchgate.net This system is characterized by three unequal axes with one non-90° angle. A common space group observed for these types of molecules is P2₁/c, which is a centrosymmetric space group. nih.govresearchgate.net
Below is a table of crystallographic data for compounds structurally related to this compound, illustrating the type of information obtained from SC-XRD analysis.
| Compound Name | Crystal System | Space Group | Cell Parameters | Reference |
| Methyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | a = 5.6463(6) Å, b = 21.470(3) Å, c = 7.3961(9) Å, β = 112.015(4)° | researchgate.net |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Monoclinic | P2₁/n | a = 7.8956(6) Å, b = 5.8304(4) Å, c = 22.0407(16) Å, β = 91.919(3)° | researchgate.net |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, β = 91.871(5)° | nih.gov |
This interactive table provides examples of crystallographic data for compounds similar to this compound.
SC-XRD analysis precisely determines the conformation of the molecule, which is its specific three-dimensional shape. For indole derivatives, this includes the planarity of the bicyclic indole ring system and the orientation of the substituent groups. In the case of this compound, key conformational features would be the orientation of the methyl carboxylate group relative to the indole plane and the conformation of the N-H and O-H bonds.
Crystal packing describes how individual molecules are arranged to form the crystal lattice. This arrangement is dictated by intermolecular forces. Studies on related compounds reveal common packing motifs. For example, ethyl 1H-indole-2-carboxylate exhibits a herringbone packing pattern where molecules are arranged in a zigzag manner. researchgate.net In many indole derivatives, molecules self-assemble into dimers or chains through hydrogen bonding, which then pack into more complex three-dimensional structures. nih.govresearchgate.net The conformation of a related isatin-containing molecule was described as "cup-shaped" due to an intramolecular hydrogen bond. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...O Contacts, C-H...π Interactions)
The stability of a crystal structure is heavily dependent on a network of non-covalent intermolecular interactions. SC-XRD allows for the detailed geometric characterization of these interactions.
Hydrogen Bonding: This is typically the most significant interaction in molecules containing N-H and O-H groups. In related indole carboxylic acids, strong O-H···O hydrogen bonds lead to the formation of centrosymmetric cyclic dimers. nih.gov Additionally, N-H···O hydrogen bonds involving the indole nitrogen and a carbonyl oxygen atom can link these dimers into sheets or ribbons. nih.gov For this compound, one would expect to observe N-H···O and O-H···O hydrogen bonds dominating the crystal packing.
C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich π-system of an aromatic ring. In the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, these interactions contribute to the stabilization of the crystal packing by linking parallel sheets of molecules. researchgate.net
The following table summarizes the types of intermolecular interactions observed in the crystal structures of related indole derivatives.
| Interaction Type | Donor | Acceptor | Role in Crystal Packing | Reference |
| O-H···O Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Forms cyclic dimers | nih.gov |
| N-H···O Hydrogen Bond | Indole (N-H) | Carbonyl Oxygen (C=O) | Links molecules into chains or sheets | nih.govresearchgate.net |
| C-H···O Contact | C-H | Carbonyl Oxygen (C=O) | Influences spatial arrangement | nih.gov |
| C-H···π Interaction | C-H | Indole Ring (π-system) | Stabilizes packing between layers | researchgate.net |
This interactive table outlines the key intermolecular interactions that stabilize the crystal structures of indole derivatives.
Polymorphism Studies and Characterization of Polymorphs
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.
A comprehensive study on the related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) revealed the existence of at least two polymorphs. nih.gov The characterization of these polymorphs highlights the structural diversity that can arise from different crystallization conditions.
Polymorph 1: Crystallizes in the monoclinic space group C2/c. Its structure is characterized by two independent molecular chains that form ribbons. These ribbons are held together by O–H⋯O and N–H⋯O hydrogen bonds. Notably, cyclic dimers are not present in this form. nih.gov
Polymorph 2: Crystallizes in the monoclinic space group P2₁/c. A distinguishing feature of this polymorph is the formation of cyclic dimers connected by double O−H⋯O hydrogen bonds. These dimers are further linked by N−H⋯O and C–H⋯O interactions to build the final crystal structure. nih.gov
The different hydrogen bonding patterns between the two polymorphs represent a significant structural divergence, leading to different crystal packing and potentially different physicochemical properties. nih.gov
| Polymorph Feature | Polymorph 1 of MI2CA | Polymorph 2 of MI2CA | Reference |
| Space Group | C2/c | P2₁/c | nih.gov |
| Primary H-Bonding Motif | Ribbons of molecular chains | Cyclic dimers | nih.gov |
| N-H···O Acceptor | Carboxylic Oxygen | Methoxy (B1213986) Oxygen | nih.gov |
This interactive table compares the structural characteristics of two known polymorphs of a related indole derivative.
Supramolecular Assembly Exploration (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a mapped surface around a molecule that is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.govnih.gov
This analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. nih.gov The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.
For organic molecules like indole derivatives, the analysis typically reveals several key contacts:
H···H Contacts: Often make up the most significant portion of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov
O···H/H···O Contacts: Appear as distinct "spikes" in the fingerprint plot and correspond to hydrogen bonds and C-H···O interactions. nih.govnih.gov
C···H/H···C Contacts: Can indicate the presence of C-H···π interactions. nih.gov
Studies on various heterocyclic compounds show that O···H/H···O and C···H/H···C contacts typically account for a significant percentage of the interactions, confirming the importance of hydrogen bonding in the crystal packing. nih.goveurjchem.com
| Contact Type | Typical Contribution to Hirshfeld Surface | Indication | Reference |
| H···H | 30-55% | van der Waals forces, general packing | nih.govnih.gov |
| O···H/H···O | 20-30% | Hydrogen bonds (N-H···O, O-H···O), C-H···O contacts | nih.govnih.gov |
| C···H/H···C | 15-20% | C-H···π interactions, general van der Waals contacts | nih.govnih.gov |
This interactive table shows typical contributions of different intermolecular contacts to the Hirshfeld surface for related organic molecules.
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry, and UV-Vis Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule. For indole derivatives, the chemical shifts (δ) of the protons are characteristic of their local electronic environment.
In a related compound, methyl 6-methoxy-1H-indole-2-carboxylate, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the indole ring and the methyl ester group. chemicalbook.com The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proton on the nitrogen atom of the indole ring often appears as a broad singlet.
For instance, in the ¹H-NMR spectrum of a similar compound, methyl 1H-indole-3-carboxylate, measured in DMSO-d6, the signals are well-resolved, allowing for the identification of each proton. tetratek.com.tr The coupling patterns between adjacent protons (J-coupling) provide further structural information, helping to assign specific protons to their positions on the indole ring. tetratek.com.tr More advanced NMR techniques like COSY (Correlation Spectroscopy) can be used to identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. tetratek.com.tr
Table 1: Representative ¹H-NMR Spectral Data for an Indole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| NH | ~11.0 | Broad s | - |
| Aromatic CH | 7.0 - 8.0 | m | - |
| OCH₃ | ~3.8 | s | - |
Note: This is a representative table based on typical values for indole derivatives. Actual values for this compound may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of an indole derivative will show characteristic absorption bands corresponding to the N-H, C=O, O-H, C-O, and aromatic C-H and C=C bonds.
For a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, the IR spectrum shows a strong band corresponding to the C=O stretching of the carboxylic acid, typically around 1700 cm⁻¹. nih.gov The O-H stretch of the carboxylic acid and the N-H stretch of the indole ring often appear as broad bands in the region of 3400-2500 cm⁻¹. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring of this compound would be indicated by a characteristic O-H stretching band. Differences in hydrogen bonding can lead to changes in the position and intensity of certain bands, which can be used to distinguish between different polymorphic forms of the compound. nih.gov
Table 2: Typical IR Absorption Frequencies for Indole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H | Stretching | 3500 - 3300 |
| O-H (phenol) | Stretching | 3600 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=O (ester) | Stretching | 1730 - 1715 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O | Stretching | 1300 - 1000 |
Mass Spectrometry
Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound. acs.org For this compound (C₁₀H₉NO₃), the monoisotopic mass is approximately 191.06 g/mol . epa.gov
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern can provide valuable structural information. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, which can aid in its identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.06552 | 137.4 |
| [M+Na]⁺ | 214.04746 | 147.7 |
| [M-H]⁻ | 190.05096 | 139.1 |
Source: PubChemLite. uni.lu
UV-Vis Spectroscopy and Band Gap Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground state and the excited state of the electrons. acs.org
For indole derivatives, the UV-Vis spectrum typically shows absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the indole ring. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can also be observed, indicating that the polarity of the solvent can affect the electronic transitions. acs.org
The band gap energy, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the absorption in the UV-Vis spectrum. This parameter is important for understanding the electronic properties and potential applications of the material in electronics.
Computational Models for Drug Design
Computational models are increasingly used in drug discovery and design to predict the properties and activities of molecules before they are synthesized. nih.gov For indole derivatives, which are known to have a wide range of biological activities, computational methods can be used to screen virtual libraries of compounds and to optimize their structure for a specific biological target. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can be used to study the interaction of this compound derivatives with biological targets such as enzymes or receptors. For example, indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase through molecular docking studies. nih.gov These studies have shown that the indole core and the carboxyl group can chelate with metal ions in the active site of the enzyme. nih.gov
Density Functional Theory (DFT) is another computational method that can be used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. acs.org These calculations can complement experimental data from spectroscopy and can be used to predict the reactivity and other properties of the molecule. acs.org For instance, DFT calculations have been used to study the interaction of a coumarin (B35378) derivative with copper ions, identifying the most favorable binding site. acs.org
Methyl 6 Hydroxy 1h Indole 2 Carboxylate in Chemical Biology and Drug Discovery
Indole (B1671886) as a Privileged Structure in Drug Development
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The indole nucleus exemplifies this concept, being a fundamental component of numerous natural products, endogenous molecules, and synthetic drugs. eurekaselect.comstonybrook.edu Its versatility stems from its ability to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, with the active sites of proteins. researchgate.net
Many FDA-approved drugs feature the indole core, highlighting its therapeutic importance across a spectrum of diseases. nih.govresearchgate.net These include treatments for cancer, infections, inflammation, and neurological disorders. nih.govresearchgate.net The structural resemblance of the indole moiety to the amino acid tryptophan allows it to interact with a variety of protein structures, further cementing its role as a versatile pharmacophore. capes.gov.br
Table 1: Examples of FDA-Approved Indole-Containing Drugs
| Drug Name | Therapeutic Application |
|---|---|
| Pindolol | Hypertension, Angina Pectoris nih.gov |
| Carvedilol | Hypertension, Heart Failure nih.gov |
| Indomethacin | Anti-inflammatory, Analgesic nih.gov |
| Ergotamine | Migraine nih.gov |
| Ondansetron | Nausea, Vomiting nih.gov |
| Tadalafil | Erectile Dysfunction eurekaselect.com |
| Vincristine | Anticancer nih.gov |
Development of New Useful Derivatives
The chemical reactivity of the indole ring allows for straightforward modification to generate diverse libraries of derivatives with enhanced biological activities. researchgate.net The development of novel indole derivatives is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has yielded compounds with significant antimicrobial activity, in some cases exceeding the efficacy of established antibiotics like ampicillin (B1664943) and streptomycin. nih.gov
Another area of active research is the development of indole-based compounds as anticancer agents. nih.govnih.gov By modifying the indole scaffold, researchers have created derivatives that target tubulin polymerization, a critical process in cell division, thereby inhibiting cancer cell proliferation. nih.govnih.gov Structural optimization of these derivatives is an ongoing effort to improve their cytotoxic potency and metabolic stability. nih.gov
Exploitation of Indole Moiety for Future Therapeutic Applications
The therapeutic potential of the indole moiety is far from exhausted, with ongoing research exploring its application in a wide array of diseases. researchgate.net The ability of indole derivatives to modulate the activity of various enzymes and receptors makes them attractive candidates for developing novel therapies. researchgate.net
Future applications being investigated include:
Antiviral agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov
Neurodegenerative diseases: Due to the multifactorial nature of neurodegenerative disorders, multifunctional compounds based on the indole scaffold are being explored as potential therapeutic agents. mdpi.com
Antimicrobial agents: The combination of the indole and rhodanine (B49660) scaffolds has been shown to be a promising strategy for developing new antimicrobial therapies against multi-drug resistant pathogens. nih.gov
Anticancer agents: Indole alkaloids and their derivatives are being investigated for their ability to control cancer cell progression by targeting various biological pathways, including those involved in regulated cell death. mdpi.com
Chemical Synthesis for Library Generation and High-Throughput Screening
The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.govnih.gov The indole scaffold is particularly well-suited for library generation due to the numerous synthetic methods available for its construction and modification. rsc.org
Recent advancements in automated synthesis, such as the use of acoustic droplet ejection (ADE) technology, have enabled the rapid synthesis of indole derivatives on a nanomole scale. nih.govrug.nl This miniaturized and accelerated approach allows for the creation of vast and diverse libraries for HTS, overcoming the time and resource constraints of traditional synthesis methods. nih.govrug.nl The ability to quickly synthesize and screen these libraries significantly accelerates the early stages of drug discovery. nih.gov
Preclinical Studies and Lead Optimization
Once a "hit" compound is identified through HTS, it enters the lead optimization phase. This process involves the synthesis and evaluation of analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET). danaher.com
For indole-based compounds, preclinical studies often involve assessing their efficacy in cell-based assays and animal models of disease. nih.govdanaher.com For example, in the development of anticancer agents, indole derivatives are tested against a panel of human tumor cell lines to determine their cytotoxic activity. nih.gov Molecular modeling and structure-activity relationship (SAR) studies are also crucial in this phase to understand how chemical modifications affect biological activity and to guide the design of improved compounds. nih.govmdpi.com The goal of lead optimization is to identify a preclinical candidate with the desired profile for further development. danaher.com
Table 2: Key Steps in Preclinical Lead Optimization
| Stage | Description |
|---|---|
| Hit-to-Lead | Initial promising compounds ("hits") from screening are further evaluated and optimized to become "lead" compounds. |
| SAR Studies | Structure-Activity Relationship studies are conducted to understand how the chemical structure of a compound relates to its biological activity. nih.gov |
| In Vitro Testing | Lead compounds are tested in cellular and biochemical assays to assess their potency, selectivity, and mechanism of action. |
| ADMET Profiling | The Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead compounds are evaluated. danaher.com |
| In Vivo Efficacy | The most promising lead compounds are tested in animal models of the target disease to assess their effectiveness. |
Translational Research and Clinical Potential
Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For indole-based compounds, this involves taking the most promising preclinical candidates and evaluating them in human clinical trials. The broad therapeutic potential of indole derivatives, demonstrated in numerous preclinical studies, suggests a significant clinical potential across various disease areas. nih.govmdpi.com
The journey from a laboratory discovery to a marketed drug is long and complex. However, the continued exploration of the indole scaffold and its derivatives, including Methyl 6-hydroxy-1H-indole-2-carboxylate, holds great promise for the development of new and effective medicines to address unmet medical needs. mdpi.com The versatility and proven track record of the indole nucleus ensure its continued importance in the future of drug discovery.
Future Directions and Emerging Research Avenues
Targeted Drug Delivery Systems for Indole (B1671886) Derivatives
The development of advanced drug delivery systems is a critical area of research aimed at improving the efficacy and reducing the toxicity of indole-based therapeutics. nih.govnih.gov By ensuring that the active compound reaches its intended target in the body with precision, these systems can maximize therapeutic outcomes while minimizing off-target effects.
One promising approach involves the use of nanotechnology. nih.gov For instance, the encapsulation of indole derivatives within nanoparticles can protect the drug from degradation, control its release, and facilitate its delivery to specific sites. nih.govnih.gov Researchers are investigating various nanocarriers, such as liposomes and polymeric nanoparticles, to transport indole-based drugs for conditions like cancer. nih.govresearchgate.net A notable example is the use of spray-drying techniques to create inhalable dry powders for lung delivery and enteric microparticles for intestinal release of the indole derivative 3-IAld in murine models of cystic fibrosis. nih.govmdpi.com This site-specific delivery has been shown to mitigate inflammatory pathology in the lungs and gut. nih.govmdpi.com
The table below summarizes some of the FDA-approved indole derivatives and the nano-delivery systems being explored for them:
| Indole Derivative | Nano-Delivery System | Therapeutic Target/Application |
| Nintedanib | Polymeric Nanoparticles | Cancer Therapy |
| Osimertinib | Liposomes | Cancer Therapy |
| Panobinostat | Polymeric Micelles | Cancer Therapy |
| Alectinib | Albumin-bound Nanoparticles | Cancer Therapy |
| Anlotinib | Polymeric Nanoparticles | Angiogenesis Inhibition in Cancer |
Nanotechnology Applications in Indole Research
The intersection of nanotechnology and indole research extends beyond drug delivery, opening up new frontiers in diagnostics and therapeutics. rsc.org The unique physicochemical properties of nanomaterials can be harnessed to enhance the biological activities of indole compounds and create novel therapeutic modalities.
Polyindole-based nanocomposites, for example, have demonstrated significant antimicrobial properties. rsc.org These materials can be engineered to release reactive oxygen species (ROS), which are effective against a broad spectrum of microbes, including multi-drug resistant strains. rsc.org The morphology of polyindole (PIN) can be precisely controlled to form structures like nanowires, nanorods, and nanofibers, which can be fine-tuned for various biomedical applications. rsc.org
Furthermore, nanotechnology plays a role in the green synthesis of indole derivatives. The use of nanocatalysts, such as gold nanoparticles and functionalized nano-ferrite, can lead to more efficient and environmentally friendly synthetic processes. tandfonline.com For instance, microwave-assisted synthesis using these nanocatalysts can significantly reduce reaction times and improve yields of compounds like bis(indolyl)methanes. tandfonline.com
Investigation of Metabolites and Exposome-Related Research
Understanding the metabolic fate of indole derivatives within the body is crucial for optimizing their therapeutic efficacy and safety. The study of metabolites, the intermediate and final products of metabolism, provides valuable insights into how these compounds are processed and what their ultimate biological effects might be.
The concept of the "exposome" – the totality of human environmental exposures from conception onwards – is gaining traction in this field. nih.govnih.gov Research is beginning to explore how the interplay between indole derivatives, their metabolites, and the vast array of environmental factors impacts human health. nih.gov For instance, tryptophan, a precursor to many indole compounds, is metabolized by gut microbes into various indole derivatives that can influence immune responses and inflammation. nih.govwikipedia.org
Investigating the exposome in relation to indole-based drugs can help to:
Identify potential drug-environment interactions.
Understand inter-individual variability in drug response.
Develop personalized medicine approaches.
A study on secondary bacterial meningitis highlighted differences in the profiles of aromatic metabolites, including indole derivatives, in the serum and cerebrospinal fluid of patients, suggesting a potential microbial origin for some of these metabolites in the central nervous system. mdpi.com
Advanced Computational Chemistry for Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. nih.gov For indole-2-carboxylates, computational methods are being employed to predict their binding modes with biological targets and to guide the synthesis of more effective derivatives.
Molecular docking studies, for example, can simulate the interaction between a ligand (the indole derivative) and a protein target, providing insights into the key binding interactions. nih.gov This information is invaluable for designing new compounds with enhanced affinity and specificity. For instance, structure-based drug design and molecular modeling were used to identify a new series of indole-2-carboxamides as potential anticancer agents by confirming their accommodation in the catalytic sites of PI3Kα and EGFR kinases. nih.gov
Computational approaches are also used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new compounds, helping to prioritize candidates for further development. nih.gov
Exploration of Novel Biological Targets for Indole-2-carboxylates
The versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.gov While many indole derivatives have been developed to target well-established pathways, researchers are continuously searching for novel biological targets for indole-2-carboxylates to address unmet medical needs.
Recent research has identified several new and promising targets for this class of compounds:
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been discovered as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govnih.govmedchemexpress.com
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are potential targets for cancer immunotherapy. nih.gov Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. nih.gov
Tubulin and Thioredoxin Reductase (TrxR): Indole-chalcone derivatives have been designed as dual-targeted agents that inhibit both tubulin polymerization and TrxR, showing potent antiproliferative activity against various cancer cell lines. nih.gov
EGFR and CDK2: Indole-2-carboxamides have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy. nih.gov
The exploration of these and other novel targets holds the potential to expand the therapeutic applications of indole-2-carboxylates into new disease areas.
Sustainable and Green Synthesis of Indole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize the environmental impact of chemical manufacturing. beilstein-journals.orgrsc.org These approaches focus on the use of renewable resources, the reduction of waste, and the use of less hazardous solvents and catalysts. researchgate.neteurekaselect.com
Several green synthetic methods for indole derivatives have been developed, including:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com
Use of green catalysts: Nanocatalysts, such as magnetic nanoparticles, are being used to facilitate reactions under milder and more environmentally friendly conditions. researchgate.net
Solvent-free reactions and use of green solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) reduces waste and hazards. beilstein-journals.orgrsc.orgrsc.org
Multicomponent reactions: These reactions combine multiple starting materials in a single step to form complex products, increasing efficiency and reducing waste. rsc.orgrsc.org
An innovative two-step, one-pot synthesis of indole-2-carboxamides has been developed that proceeds under mild conditions using ethanol as a solvent and without the need for a metal catalyst, highlighting a highly sustainable approach. rsc.orgrsc.org
Q & A
Basic Research Question: What are the established synthetic routes for Methyl 6-hydroxy-1H-indole-2-carboxylate, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted indoles or via Fischer indole synthesis. Key steps include:
- Precursor Functionalization : Introduce hydroxyl and ester groups via nucleophilic substitution or condensation reactions. For example, hydroxylation at the 6-position can be achieved using oxidative conditions or directed ortho-metallation .
- Cyclization : Use catalysts like Lewis acids (e.g., ZnCl₂) or acidic media (acetic acid) to facilitate ring closure .
- Optimization : Parameters like temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst loading significantly impact yield. Continuous flow reactors may enhance reproducibility in scaled-up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
